4',5-Dihydroxydiclofenac
Overview
Description
Synthesis Analysis
The synthesis of 4',5-Dihydroxydiclofenac involves specific biochemical processes. A study by Kinne et al. (2009) explored the regioselective preparation of 4'-hydroxydiclofenac using a fungal peroxygenase, highlighting the enzymatic hydroxylation as a critical step in its synthesis (Kinne et al., 2009).
Molecular Structure Analysis
The molecular structure of 4',5-Dihydroxydiclofenac is characterized by specific functional groups and molecular arrangements. However, detailed analysis specific to its molecular structure was not found in the searched papers.
Chemical Reactions and Properties
Various chemical reactions involving 4',5-Dihydroxydiclofenac have been studied. Webster et al. (1998) described the microbial oxidative metabolism of diclofenac, leading to the production of 4′-hydroxydiclofenac, indicating biocatalysis as a key reaction pathway (Webster et al., 1998).
Physical Properties Analysis
The physical properties of 4',5-Dihydroxydiclofenac, such as solubility, melting point, and crystalline structure, are crucial for its characterization. However, specific studies focusing on these properties were not identified in the current research.
Chemical Properties Analysis
The chemical properties, like reactivity, stability, and interaction with other compounds, are essential for understanding 4',5-Dihydroxydiclofenac. Again, detailed research focusing solely on these properties was not found in the searched papers.
References
- (Kinne et al., 2009) - Regioselective preparation of 5-hydroxypropranolol and 4'-hydroxydiclofenac with a fungal peroxygenase.
- (Webster et al., 1998) - Microbial oxidative metabolism of diclofenac: production of 4′-hydroxydiclofenac using Epiccocum nigrum IMI354292.
Scientific Research Applications
Hepatic Metabolism and Toxicity
- Study on Hepatic Metabolism : Research has examined the human hepatic metabolism of diclofenac, focusing on the production of minor hydroxylated metabolites like 4',5-Dihydroxydiclofenac. These metabolites are implicated in the drug's idiosyncratic hepatotoxicity. The study utilized human hepatocytes, microsomes, and engineered cells expressing single human cytochromes P450 for this purpose (Bort et al., 1999).
- Impact on Hepatocyte Functions : Another study explored the effect of diclofenac on cell biotransformation and its long-term impact on specific functions of pig hepatocytes. The research highlighted how pig hepatocytes metabolize diclofenac, producing metabolites including 4',5-Dihydroxydiclofenac, and examined the influence of continuous diclofenac administration on the viability and metabolic functions of these cells (Bartolo et al., 2006).
Environmental Impact and Biodegradation
- Occurrence in Wastewater : Studies have shown the presence of diclofenac and its metabolites, such as 4',5-Dihydroxydiclofenac, in untreated and treated sewage. This research provides insights into the environmental impact of these compounds and their removal rates in wastewater treatment processes (Pérez & Barceló, 2008).
- Fungal Biotransformation : The white rot fungus Phanerochaete sordida YK-624 has been studied for its ability to degrade diclofenac and produce metabolites, including 4',5-Dihydroxydiclofenac. This fungal transformation process highlights the potential for biodegradation and detoxification of diclofenac in environmental settings (Hata et al., 2010).
Drug Metabolism and Synthesis
- Role in Drug Metabolism : Research on the bio-oxidation of diclofenac to 5-hydroxydiclofenac and further to 4',5-Dihydroxydiclofenac using a self-sufficient P450 monooxygenase system demonstrates the significance of these metabolites in understanding drug metabolism and their potential for large-scale production of human drug metabolites (Klenk et al., 2017).
- Synthesis of 4'-Hydroxydiclofenac : The synthesis of 4'-hydroxydiclofenac, a significant metabolite of diclofenac, has been explored for its relevance in probing specific human drug-metabolizing enzymes. Such studies contribute to understanding the biotransformation pathways of diclofenac and related compounds (Webster et al., 1998).
properties
IUPAC Name |
2-[2-(2,6-dichloro-4-hydroxyanilino)-5-hydroxyphenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c15-10-5-9(19)6-11(16)14(10)17-12-2-1-8(18)3-7(12)4-13(20)21/h1-3,5-6,17-19H,4H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZFITWJHHNHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219061 | |
Record name | 4',5-Dihydroxydiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4',5-Dihydroxydiclofenac | |
CAS RN |
69002-86-4 | |
Record name | 4′,5-Dihydroxydiclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69002-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',5-Dihydroxydiclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069002864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',5-Dihydroxydiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69002-86-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4',5-DIHYDROXYDICLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6US4Q8M8J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.